molecular formula C17H15NO3 B1218303 N-2-Fluorenylsuccinamic acid CAS No. 59935-47-6

N-2-Fluorenylsuccinamic acid

Cat. No. B1218303
CAS RN: 59935-47-6
M. Wt: 281.3 g/mol
InChI Key: GTWRPNCMRGJTMD-UHFFFAOYSA-N
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Description

N-2-Fluorenylsuccinamic acid (NFSA) is a chemical compound that belongs to the class of N-acylsuccinamic acids. It is a white crystalline powder that is soluble in water and organic solvents. NFSA has been widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Peptide Synthesis

N-2-Fluorenylsuccinamic acid derivatives have been explored in the field of peptide synthesis. The compound N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid serves as an anchoring linkage for the preparation of protected peptide segments. This has been combined with the Boc/Bzl 1 protection scheme, offering stability to usual conditions of solid-phase peptide synthesis and yielding protected peptides in high purities (Rabanal, Giralt, & Albericio, 1992). A similar application involves N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), used for the preparation of protected peptide segments, also proving effective in yielding high purities and yields (Rabanal, Giralt, & Albericio, 1995).

Biochemistry and Molecular Biology

In biochemistry and molecular biology, N-2-Fluorenylsuccinamic acid derivatives have been instrumental in the study of protein structure and function. A fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, was genetically encoded in Saccharomyces cerevisiae using an orthogonal tRNA/aminoacyl-tRNA synthetase pair. This approach is significant for studying protein unfolding and interactions, utilizing the environmentally sensitive fluorophore for monitoring protein dynamics (Summerer et al., 2006).

Nanotechnology

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a derivative of N-2-Fluorenylsuccinamic acid, have been used as surfactants for carbon nanotubes. These compounds are converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is significant in the development of advanced materials and nanotechnology (Cousins et al., 2009).

Chemical Biology

Fluorescent amino acids, including those derived from N-2-Fluorenylsuccinamic acid, have become essential tools in chemical biology. They are used to construct fluorescent macromolecules like peptides and proteins without disrupting their native properties. These amino acids with unique photophysical properties aid in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution, significantly contributing to biological studies (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Future Directions

While specific future directions for N-2-Fluorenylsuccinamic acid were not found, there are general trends in the field of chemical research. For instance, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer . Additionally, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(7-8-17(20)21)18-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10H,7-9H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWRPNCMRGJTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208646
Record name N-2-Fluorenylsuccinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Fluorenylsuccinamic acid

CAS RN

59935-47-6
Record name N-2-Fluorenylsuccinamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059935476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-2-Fluorenylsuccinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HP Morris, CA Velat, BP Wagner… - Journal of the …, 1960 - academic.oup.com
… The lengthening of the side-chain as in N-2-fluorenylsuccinamic acid almost completely eliminated carcinogenic activity of the mammary gland, but a substantial number of liver tumors …
Number of citations: 97 academic.oup.com
NW Pitzer, FE Ray - Journal of Pharmaceutical Sciences, 1968 - Elsevier
… Because N-2-fluorenylsuccinamic acid is a potent carcinogen (4), additional derivatives (11, 111, IV, V and VI) were synthesized. Since nicotinic acid is known to be involved in the …
Number of citations: 1 www.sciencedirect.com
BP WAGNER, M DAHLGARD - Journal of the National Cancer …, 1960 - books.google.com
… The lengthening of the side-chain as in N-2-fluorenylsuccinamic acid almost completely eliminated carcinogenic activity of the mammary gland, but a substantial number of liver tumors …
Number of citations: 0 books.google.com
FE Ray, MA Cromer, AC Aycock… - British Journal of Cancer, 1961 - ncbi.nlm.nih.gov
… For example, using N-2-fluorenylsuccinamic acid, it was found that carcinogenic attack on the mammary gland was almost completely eliminated in female rats, while a substantial …
Number of citations: 15 www.ncbi.nlm.nih.gov
LK Silbart, G Nordblom, DF Keren, DS Wise Jr… - Journal of …, 1988 - Elsevier
A method is described in which anti-2-acetylaminofluorene immunoglobulins may be detected using a simple and sensitive screening procedure. The method is based on …
Number of citations: 7 www.sciencedirect.com
LK Silbart - 1987 - search.proquest.com
… I-radiotracer Specific Activity Synthesis of N-2-Fluorenylsuccinamic Acid Optimization of Conjugation Conditions Immunization and Antibody Response Determination of Antibody …
Number of citations: 3 search.proquest.com
K Yuta, PC Jurs - Journal of Medicinal Chemistry, 1981 - ACS Publications
Studies of molecular structure-carcinogenicity relations for a set of 157 aromatic amines are reported. A com-puter-assisted approach using pattern-recognition methods was used to …
Number of citations: 75 pubs.acs.org
F Song, A Zhang, H Liang, L Cui, W Li, H Si… - International Journal of …, 2016 - mdpi.com
A new analysis strategy was used to classify the carcinogenicity of aromatic amines. The physical-chemical parameters are closely related to the carcinogenicity of compounds. …
Number of citations: 8 www.mdpi.com
HT Nagasawa, TH Kuo, FN Shirota… - Biochemical …, 1976 - Elsevier
The aromatic amincs liberated h! the action of the intcstinal amidasc were quantitatiwl> determined by diaroti/ation and coupling with wdium~-naphthol-?. h-JistIlfonotr (R-salt) using B …
Number of citations: 4 www.sciencedirect.com
WO Foye, DH Kay - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
… Because N-2-fluorenylsuccinamic acid is a potent carcinogen (4), additional derivatives (11, 111, IV, V and VI) were synthesized. Since nicotinic acid is known to be involved in the …
Number of citations: 15 onlinelibrary.wiley.com

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